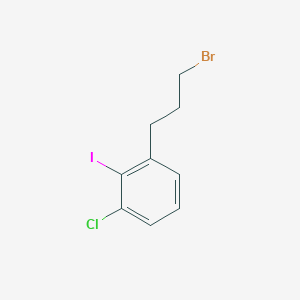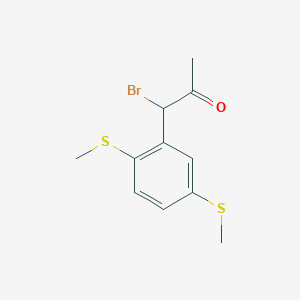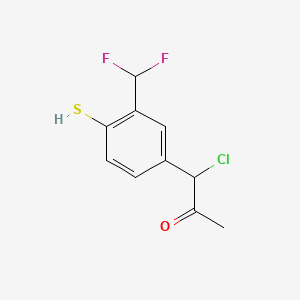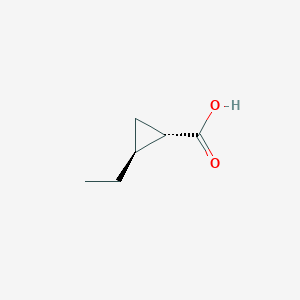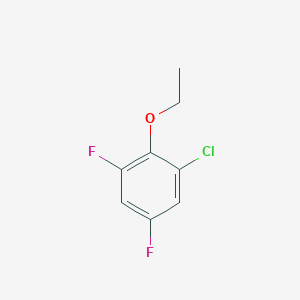
1-Chloro-3,5-difluoro-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-difluoro-2-ethoxybenzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two fluorine atoms, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluoro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the ethoxylation of 1-chloro-3,5-difluorobenzene. This reaction typically requires the presence of a strong base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,5-difluoro-2-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-3,5-difluoro-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-3,5-difluoro-2-ethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
1-Chloro-3,5-difluoro-2-ethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-3,5-difluorobenzene: Lacks the ethoxy group, leading to different reactivity and applications.
1-Chloro-2,4-difluoro-5-ethoxybenzene: Positional isomer with different substitution pattern, affecting its chemical properties.
1-Bromo-3,5-difluoro-2-ethoxybenzene: Bromine substitution instead of chlorine, resulting in altered reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications.
Propiedades
Fórmula molecular |
C8H7ClF2O |
|---|---|
Peso molecular |
192.59 g/mol |
Nombre IUPAC |
1-chloro-2-ethoxy-3,5-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
Clave InChI |
QFDYZUXOSQRBEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


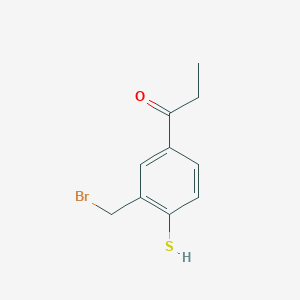
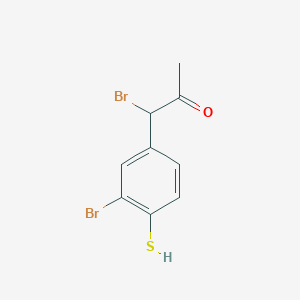
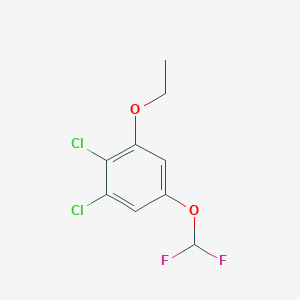



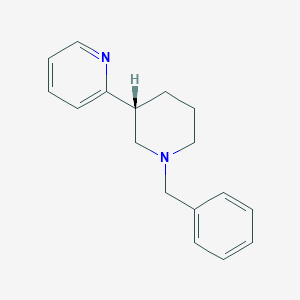

![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)
